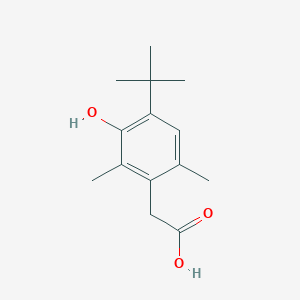
2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid
Cat. No. B032130
Key on ui cas rn:
55699-12-2
M. Wt: 236.31 g/mol
InChI Key: SZKABAZTVCKJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04075161
Procedure details


65.1 grams of the compound of Example 3 was added with stirring to a solution of 36 grams of sodium hydroxide in 40 ml of ethylene glycol and 66 ml of water. The reaction mixture became homogenous at about 116° to 117° and was heated at this temperature for 2 hours. The reaction mixture was cooled by the addition of chopped ice and cold water to the reaction mixture to make a total volume of one liter. After clarifying the reaction mixture by filtration, the filtrate was made acid with concentrated aqueous hydrochloric acid, yielding a white precipitate, which was filtered, washed with cold water and dried. The product was then treated with rapid stirring at 50° C with about 800 ml of 6% sodium bicarbonate solution until carbon dioxide evolution stopped. The turbid solution was filtered free of a white solid by-product. (A). The clarified filtrate was made acid with concentrated hydrochloric acid while cooling, and the resulting white precipitate filtered. After washing with hot water and drying the product was obtained as a white powder melting at 161° to 165°.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[C:9]([CH3:11])[C:8](CC#N)=[C:7]([CH3:15])[C:6]=1[OH:16])([CH3:4])([CH3:3])[CH3:2].[OH-:17].[Na+].[CH2:19]([OH:22])[CH2:20]O>O>[C:1]([C:5]1[CH:10]=[C:9]([CH3:11])[C:8]([CH2:20][C:19]([OH:22])=[O:17])=[C:7]([CH3:15])[C:6]=1[OH:16])([CH3:4])([CH3:3])[CH3:2] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
65.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=C(C(=C(C(=C1)C)CC#N)C)O
|
Step Two
|
Name
|
|
|
Quantity
|
36 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)O
|
|
Name
|
|
|
Quantity
|
66 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with rapid stirring at 50° C with about 800 ml of 6% sodium bicarbonate solution until carbon dioxide evolution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
became homogenous at about 116° to 117°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated at this temperature for 2 hours
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielding a white precipitate, which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cold water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The product was then treated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The turbid solution was filtered free of a white solid by-product
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting white precipitate filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
After washing with hot water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying the product
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=C(C(=C(C(=C1)C)CC(=O)O)C)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

